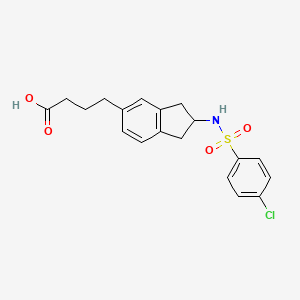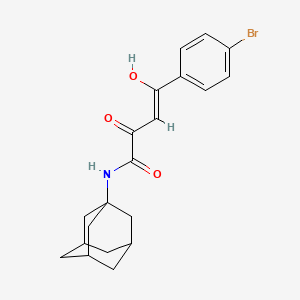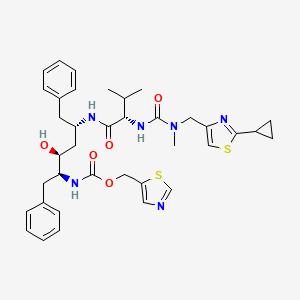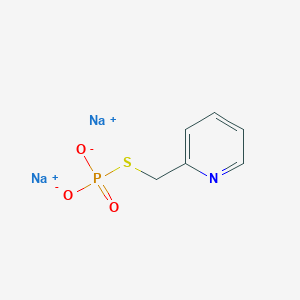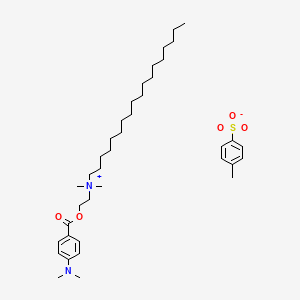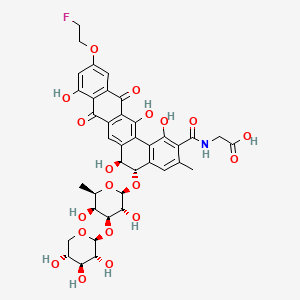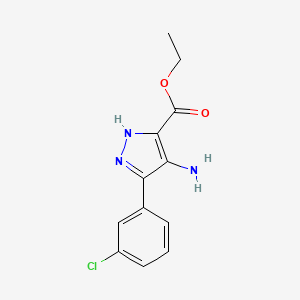
2-(4-(3-(2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is a complex organic compound characterized by the presence of multiple functional groups, including piperazine, biphenothiazine, and ethanol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenothiazine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of trifluoromethyl groups: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the piperazine ring: This is typically done through nucleophilic substitution reactions.
Addition of the ethanol group: This final step can be accomplished through alkylation reactions using ethanol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The biphenothiazine core can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline: This compound shares the trifluoromethyl and piperazine groups but has a different core structure.
Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Uniqueness
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is unique due to its biphenothiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2518011-27-1 |
|---|---|
Molekularformel |
C35H32F6N4OS2 |
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
2-[4-[3-[2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C35H32F6N4OS2/c36-34(37,38)23-6-10-31-28(20-23)44(13-3-12-42-14-16-43(17-15-42)18-19-46)26-9-8-25(22-33(26)48-31)45-27-4-1-2-5-30(27)47-32-11-7-24(21-29(32)45)35(39,40)41/h1-2,4-11,20-22,46H,3,12-19H2 |
InChI-Schlüssel |
HNWOWRLLXIPPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F)SC7=C2C=C(C=C7)C(F)(F)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




